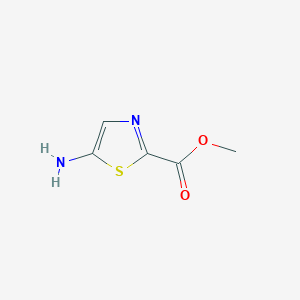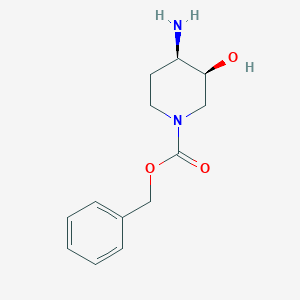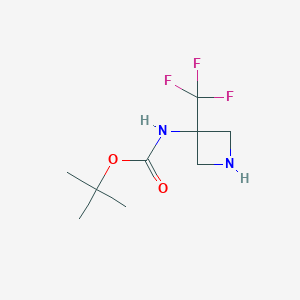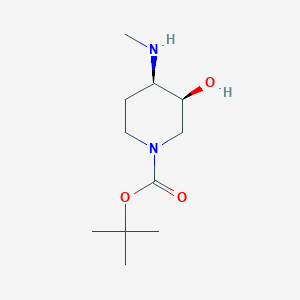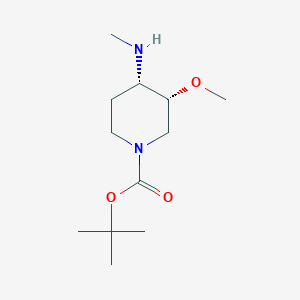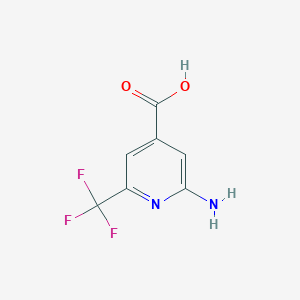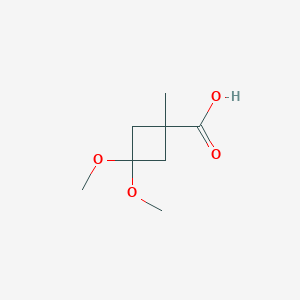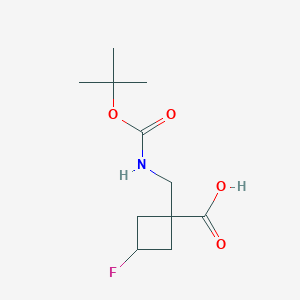
2-Chloro-3-(trifluoromethyl)isonicotinaldehyde
Vue d'ensemble
Description
“2-Chloro-3-(trifluoromethyl)isonicotinaldehyde” is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.56 . It is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(trifluoromethyl)isonicotinaldehyde” is characterized by the presence of a trifluoromethyl group (-CF3) and a chlorine atom attached to a isonicotinaldehyde core .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has shown that derivatives of 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde, such as 2-chloro-5-methylpyridine-3-olefin derivatives, have been synthesized and studied for their photochemical E (trans)-->Z (cis) isomerization. These derivatives exhibit significant antimicrobial activity, comparable to standard treatments (Gangadasu et al., 2009).
Chemistry and Synthetic Applications
The compound and its related analogs, like 2-chloroquinoline-3-carbaldehyde, have been a focus in recent chemistry research. The review by Hamama et al. (2018) covers the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems, illustrating the biological evaluation and synthetic applications of these compounds (Hamama et al., 2018).
Potential Anticonvulsant Agents
A new series of N-substituted-3-chloro-2-azetidinone derivatives were synthesized through condensation reaction of isoniazide with substituted aldehyde. These derivatives have shown promising results as potential anticonvulsant agents, with one compound exhibiting excellent activity without neurotoxicity (Hasan et al., 2011).
Halogen Shuffling in Pyridines
Studies involving 2-chloro-6-(trifluoromethyl)pyridine, a related compound, demonstrate its conversion into various derivates through halogen shuffling. This process involves electrophilic substitutions, which are pivotal in synthetic chemistry (Mongin et al., 1998).
Chromatographic Analyses
Chromatographic analysis of chlorinated 4-hydroxybenzaldehydes, including compounds related to 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde, has been explored. This research contributes to the understanding of the retention behavior and separation efficiency of such compounds (Korhonen & Knuutinen, 1984).
Cytotoxicity Evaluation
The reaction of isonicotinaldehyde with 2-cyanoacetohydrazide led to the synthesis of novel pyridine derivatives, which were then tested for their cytotoxicity against cancer cell lines. Some of these compounds showed high cytotoxic activity, indicating their potential in cancer treatment research (Mohamed et al., 2018).
Stereoselective Synthesis in Organic Chemistry
The reaction of ring-closing metathesis-derived cyclic allylsiloxanes with aldehydes, including those related to 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde, has been studied for the stereoselective synthesis of tetrahydrofurans. This research is crucial for understanding the selective synthesis processes in organic chemistry (Miles et al., 2004).
Propriétés
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGONOXDIMXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)isonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)
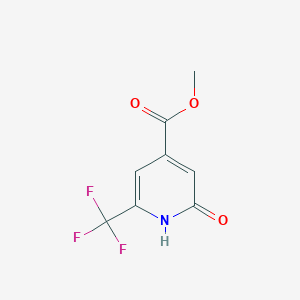

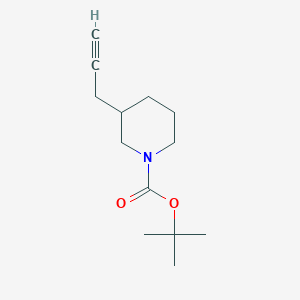
![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)
![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)
